N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide - 921853-08-9

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide

Catalog Number: EVT-3001876
CAS Number: 921853-08-9
Molecular Formula: C22H22FN3O3
Molecular Weight: 395.434
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known as (S)-17b in the study, is a potent histone deacetylase (HDAC) inhibitor. It demonstrates significant inhibitory activity against class I HDAC isoforms and shows promising anticancer activity. In vitro studies reveal its ability to increase the intracellular levels of acetyl-histone H3 and P21, leading to G1 cell cycle arrest and apoptosis in human myelodysplastic syndrome (SKM-1) cells. Furthermore, (S)-17b exhibits excellent in vivo antitumor activity in SKM-1 xenograft models, particularly in mice with intact immune systems. Pharmacokinetic studies in mice and rats indicate a favorable profile with minimal metabolic differences observed across five species. Notably, (S)-17b demonstrates low inhibition of the hERG channel, suggesting a lower risk of cardiac side effects. []

Relevance: This compound shares a core structure with N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide, both containing a central pyridazinone ring substituted at the 1-position with an ethyl-amide linkage. This structural similarity suggests potential for similar biological activities, making it a relevant related compound for further exploration. []

VUF11211 [(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide]

Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a rigid, elongated structure featuring two basic groups. Studies demonstrate its ability to bind to CXCR3 and inhibit the binding and function of chemokines, particularly in the transmembrane major pocket located between helices 1, 2, 3, 4, 6, and 7. This allosteric interaction with CXCR3 highlights its potential as a therapeutic target for diseases involving CXCR3 upregulation. []

Relevance: Although structurally distinct from N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide, VUF11211 is discussed alongside another CXCR3 antagonist, NBI-74330, which shares a pyridazinone core with the main compound. This contextual relevance within the study highlights the broader research interest in pyridazinone derivatives and their potential as chemokine receptor modulators. []

NBI-74330 [(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide]

Compound Description: NBI-74330 is a high-affinity antagonist of the CXCR3 chemokine receptor. Unlike VUF11211, NBI-74330 lacks basic groups and binds to the transmembrane minor pocket of CXCR3, specifically interacting with residues in helices 2, 3, and 7. This allosteric binding mode differentiates it from chemokine binding and suggests potential for targeted therapeutic intervention in diseases associated with CXCR3 dysregulation. []

Relevance: NBI-74330 is highly relevant to N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide due to the presence of a 3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H-yl) moiety in both structures. This shared substructure suggests potential for similar binding interactions with biological targets and highlights the significance of this specific chemical motif in modulating biological activity. []

Compound Description: BD103 and BD064 are two biased negative allosteric modulators (NAMs) of CXCR3. These compounds demonstrate unique probe-dependent inhibition of CXCR3 signaling pathways. []

Relevance: Both BD103 and BD064, similar to NBI-74330, share the 3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H-yl) moiety with N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide. The presence of this shared structural feature suggests the potential for similar interactions with CXCR3 and further reinforces the relevance of this chemical motif in CXCR3 modulation. []

2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide

Compound Description: This compound is structurally characterized by its intramolecular C—H⋯O hydrogen bond, which influences its conformation. Notably, the 2-chlorobenzyl group exhibits rotational disorder. []

Relevance: This compound exhibits several key structural similarities to N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide. Both compounds share a central pyridazinone ring with an acetamide group attached to the nitrogen at position 1. Furthermore, both compounds feature a halogenated phenyl ring, highlighting a shared structural motif. []

Properties

CAS Number

921853-08-9

Product Name

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-fluorophenyl)acetamide

Molecular Formula

C22H22FN3O3

Molecular Weight

395.434

InChI

InChI=1S/C22H22FN3O3/c1-2-29-19-9-5-17(6-10-19)20-11-12-22(28)26(25-20)14-13-24-21(27)15-16-3-7-18(23)8-4-16/h3-12H,2,13-15H2,1H3,(H,24,27)

InChI Key

FZDLHWDJQGFBPN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.